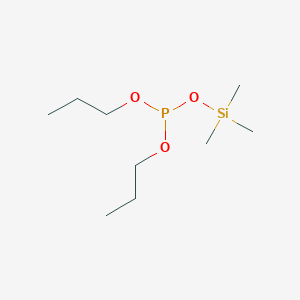

Dipropyl trimethylsilyl phosphite

Description

Dipropyl trimethylsilyl phosphite is an organophosphorus compound characterized by a phosphite core (P(O)OR₂) modified with propyl and trimethylsilyl groups.

Properties

CAS No. |

55755-15-2 |

|---|---|

Molecular Formula |

C9H23O3PSi |

Molecular Weight |

238.34 g/mol |

IUPAC Name |

dipropyl trimethylsilyl phosphite |

InChI |

InChI=1S/C9H23O3PSi/c1-6-8-10-13(11-9-7-2)12-14(3,4)5/h6-9H2,1-5H3 |

InChI Key |

XCXYZXNFNMOPMI-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(OCCC)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyl trimethylsilyl phosphite can be synthesized through the Michaelis–Arbuzov reaction, which involves the reaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphorus species . The reaction typically requires an alkyl halide and a phosphite ester as starting materials, and it proceeds via an S_N2 mechanism .

Industrial Production Methods

Industrial production of dipropyl trimethylsilyl phosphite may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dipropyl trimethylsilyl phosphite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.

Hydrolysis: The compound can hydrolyze in the presence of water to form phosphorous acid derivatives.

Common Reagents and Conditions

Common reagents used in reactions with dipropyl trimethylsilyl phosphite include alkyl halides, oxidizing agents, and water. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from reactions involving dipropyl trimethylsilyl phosphite include phosphine oxides, substituted phosphites, and phosphorous acid derivatives.

Scientific Research Applications

Dipropyl trimethylsilyl phosphite has several scientific research applications, including:

Materials Science: The compound is used as an additive in high-voltage lithium-ion batteries to improve the performance and stability of the cathode materials.

Biology and Medicine:

Mechanism of Action

The mechanism by which dipropyl trimethylsilyl phosphite exerts its effects involves its ability to form stable intermediates and products through various chemical reactions. For example, in lithium-ion batteries, the compound forms a protective film on the electrode surfaces, enhancing the stability and performance of the battery . The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of phosphite and phosphonate species.

Comparison with Similar Compounds

Key Features:

- Structure : The trimethylsilyl (TMS) group enhances nucleophilicity and stabilizes intermediates via steric and electronic effects .

- Synthesis : Likely synthesized through reactions analogous to those in , where dialkyl trimethylsilyl phosphites are formed via substitution reactions.

- Applications: Used in organophosphorus chemistry for synthesizing phosphonates and as a reagent in multi-step reactions where selective deprotection of the TMS group is required .

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Estimated properties based on analogs.

Key Research Insights

Reactivity in Synthesis :

Performance in Functional Materials :

- Tris(trimethylsilyl) phosphite (TTSPi) enhances thermal stability in lithium-ion batteries by forming stable SEI layers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.